molecular formula C12H7BrClNO5 B4392046 2-chloro-4-nitrobenzyl 5-bromo-2-furoate

2-chloro-4-nitrobenzyl 5-bromo-2-furoate

Cat. No.: B4392046
M. Wt: 360.54 g/mol
InChI Key: QEQJQILABGXRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-nitrobenzyl 5-bromo-2-furoate is a compound that has been extensively studied for its potential applications in various fields of science. This compound is a member of the nitrobenzyl family of compounds and is known for its unique properties and chemical structure.

Scientific Research Applications

2-chloro-4-nitrobenzyl 5-bromo-2-furoate has been studied extensively for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of drug delivery. The unique properties of this compound make it an ideal candidate for use in targeted drug delivery systems. The compound can be incorporated into liposomes or other drug delivery vehicles and can be triggered to release the drug payload upon exposure to light.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitrobenzyl 5-bromo-2-furoate involves the photochemical cleavage of the nitrobenzyl group. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction that results in the cleavage of the carbon-nitrogen bond. This reaction leads to the release of the drug payload from the delivery vehicle.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. The compound has been shown to be non-toxic and does not have any significant adverse effects on living cells or tissues. In addition, the compound has been shown to be stable under a wide range of conditions, making it an ideal candidate for use in drug delivery systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-4-nitrobenzyl 5-bromo-2-furoate is its ability to be triggered to release its payload upon exposure to light. This property makes it an ideal candidate for use in targeted drug delivery systems. However, one of the limitations of this compound is that it requires exposure to light to release its payload, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-chloro-4-nitrobenzyl 5-bromo-2-furoate. One area of research is the development of new drug delivery systems that incorporate this compound. Another area of research is the study of the photochemical properties of this compound and its potential applications in other fields of science, such as photolithography and photochemistry. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine and biotechnology.
Conclusion
In conclusion, this compound is a compound with unique properties and potential applications in various fields of science. The synthesis method of this compound involves the reaction between 2-chloro-4-nitrobenzyl chloride and 5-bromo-2-furoic acid in the presence of a base. The compound has been extensively studied for its potential applications in drug delivery systems, and its mechanism of action involves the photochemical cleavage of the nitrobenzyl group. The compound has been shown to be non-toxic and stable under a wide range of conditions, making it an ideal candidate for use in drug delivery systems. However, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine and biotechnology.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)methyl 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO5/c13-11-4-3-10(20-11)12(16)19-6-7-1-2-8(15(17)18)5-9(7)14/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQJQILABGXRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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